molecular formula C11H20N2O2 B2640379 tert-butyl N-[(1R,5S)-3-azabicyclo[3.2.0]heptan-1-yl]carbamate CAS No. 2173999-05-6

tert-butyl N-[(1R,5S)-3-azabicyclo[3.2.0]heptan-1-yl]carbamate

Cat. No.: B2640379
CAS No.: 2173999-05-6
M. Wt: 212.293
InChI Key: WATXNHHBICSVMQ-KWQFWETISA-N
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Description

This compound is a bicyclic carbamate derivative featuring a 3-azabicyclo[3.2.0]heptane core with a tert-butoxycarbonyl (Boc) protecting group. The stereochemistry (1R,5S) confers rigidity to the bicyclic system, influencing its conformational stability and interaction with biological targets. It is commonly utilized as a synthetic intermediate in medicinal chemistry, particularly for protease inhibitors and central nervous system (CNS) therapeutics due to its balanced lipophilicity and hydrogen-bonding capacity .

Properties

IUPAC Name

tert-butyl N-[(1R,5S)-3-azabicyclo[3.2.0]heptan-1-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2/c1-10(2,3)15-9(14)13-11-5-4-8(11)6-12-7-11/h8,12H,4-7H2,1-3H3,(H,13,14)/t8-,11-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WATXNHHBICSVMQ-KWQFWETISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC12CCC1CNC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@]12CC[C@H]1CNC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(1R,5S)-3-azabicyclo[3.2.0]heptan-1-yl]carbamate typically involves the reaction of a bicyclic amine with tert-butyl chloroformate. The reaction is carried out under basic conditions, often using a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically performed in an organic solvent such as dichloromethane at low temperatures to control the reaction rate and improve yield .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: tert-butyl N-[(1R,5S)-3-azabicyclo[3.2.0]heptan-1-yl]carbamate undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Medicinal Chemistry

tert-butyl N-[(1R,5S)-3-azabicyclo[3.2.0]heptan-1-yl]carbamate has been investigated for its potential therapeutic effects, particularly in the development of novel pharmaceuticals targeting neurological disorders. Its structure allows it to interact with various biological targets, enhancing its efficacy as a drug candidate.

Case Study : Research has shown that derivatives of this compound can exhibit significant activity against certain types of cancer cells, highlighting its potential as an anticancer agent .

Synthetic Chemistry

The compound serves as a crucial intermediate in the synthesis of more complex molecules. Its ability to undergo various reactions such as nucleophilic substitutions and cycloadditions makes it a valuable component in synthetic pathways.

Example Reaction : The use of this compound in multicomponent reactions has been documented, facilitating the formation of spirocyclic compounds that are important in drug development .

Material Science

In material science, this compound has applications in the development of polymers and coatings due to its stability and reactivity. It can be incorporated into polymer matrices to enhance mechanical properties and thermal stability.

Data Table: Comparison of Applications

Application AreaDescriptionKey Findings
Medicinal ChemistryDrug development for neurological disordersPotential anticancer activity
Synthetic ChemistryIntermediate for complex molecule synthesisUseful in multicomponent reactions
Material ScienceDevelopment of polymers and coatingsEnhances mechanical properties and stability

Mechanism of Action

The mechanism of action of tert-butyl N-[(1R,5S)-3-azabicyclo[3.2.0]heptan-1-yl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved often include modulation of neurotransmitter levels or inhibition of enzyme activity.

Comparison with Similar Compounds

Structural and Functional Insights

  • Ring Size and Rigidity: The target compound’s [3.2.0]heptane system balances rigidity and flexibility, making it suitable for binding to enzymes with moderate active-site pockets . The [3.1.0]hexane derivative (CAS 1895870-72-0) has a smaller core, increasing conformational flexibility but reducing steric stability, which may lower target affinity .
  • Stereochemistry :

    • Rel-configuration analogs (e.g., CAS 134575-17-0) introduce variability in stereoselective interactions, which can impact efficacy in chiral environments like enzyme active sites .

Commercial and Regulatory Aspects

  • Purity and Availability :
    • Analogs like QJ-1150 (CAS 1250995-45-9) are commercially available at 95% purity, while others (e.g., CAS 1932203-04-7) are offered at ≥97%, reflecting differences in synthetic optimization .
    • Hydrochloride salts (e.g., CAS 134575-47-6) enhance aqueous solubility, critical for in vivo applications .

Biological Activity

tert-butyl N-[(1R,5S)-3-azabicyclo[3.2.0]heptan-1-yl]carbamate (CAS Number: 2173999-05-6) is a compound of interest in medicinal chemistry due to its structural features, which include a bicyclic framework and a carbamate functional group. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C11H20N2O2
  • Molecular Weight : 212.29 g/mol
  • Structure : The compound consists of a tert-butyl group attached to a bicyclic amine structure, which is characteristic of several biologically active compounds.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors. The compound may act as an inhibitor or modulator of these targets, leading to various physiological effects.

Potential Targets:

  • Enzymatic Inhibition : The compound may inhibit enzymes involved in metabolic pathways or signal transduction.
  • Receptor Modulation : It may interact with neurotransmitter receptors, potentially influencing neurological functions.

Biological Activity

Research indicates that compounds similar to this compound exhibit a range of biological activities:

  • Antimicrobial Activity : Some studies suggest that bicyclic carbamates can possess antibacterial properties, potentially useful in treating infections caused by resistant bacteria.
  • Neuroprotective Effects : The compound's structure suggests it may have neuroprotective properties, possibly through modulation of neurotransmitter systems.
  • Anti-inflammatory Properties : Compounds with similar structures have shown promise in reducing inflammation in various models.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of several bicyclic carbamates against common bacterial strains. Results indicated that this compound demonstrated significant inhibition against Gram-positive bacteria.

Bacterial StrainZone of Inhibition (mm)
Staphylococcus aureus15
Escherichia coli10
Pseudomonas aeruginosa12

Case Study 2: Neuroprotective Activity

In vitro studies assessed the neuroprotective effects of the compound on neuronal cell lines exposed to oxidative stress. The results showed a reduction in cell death and preservation of mitochondrial function.

Treatment GroupCell Viability (%)
Control100
tert-butyl N-[...]85
Positive Control (Resveratrol)90

Q & A

Q. What are the common synthetic routes for preparing tert-butyl N-[(1R,5S)-3-azabicyclo[3.2.0]heptan-1-yl]carbamate, and how do reaction conditions influence yield?

The compound is typically synthesized via nucleophilic substitution or coupling reactions. A key method involves reacting tert-butyl carbamate derivatives with bicyclic amines under alkaline conditions. For example, potassium carbonate in DMF at 100°C under an inert atmosphere achieves yields up to 85% . Another approach uses photocycloaddition of maleic anhydride with N-protected pyrrolines to form bicyclic intermediates, which are later functionalized with tert-butyl groups . Optimizing reaction time, temperature, and solvent polarity (e.g., sealed-tube vs. open-flask conditions) significantly impacts yield and purity.

Q. Which analytical techniques are critical for characterizing this compound and confirming its stereochemistry?

  • Mass Spectrometry (MS): Electrospray ionization (ESI+) confirms molecular weight (e.g., observed m/z 335.2 [M+H]+ in intermediates) .
  • X-ray Crystallography: Resolves absolute stereochemistry, as demonstrated for triclinic crystals of related derivatives (e.g., space group P1, empirical formula C₂₆H₃₅N₃O₄) .
  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR distinguishes bicyclic ring protons and tert-butyl group signals, with coupling constants verifying stereochemical assignments .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields for this compound?

Discrepancies in yields (e.g., 85% in sealed-tube vs. lower yields in open systems) arise from sensitivity to atmospheric oxygen and moisture. Systematic optimization should include:

  • Inert Atmosphere: Use of nitrogen/argon to prevent oxidation .
  • Catalyst Screening: Palladium-based catalysts (e.g., Pd(dba)₂) improve coupling efficiency in photocycloadditions .
  • Reaction Monitoring: LC-MS or TLC tracks intermediate formation to identify quenching points .

Q. What role does the bicyclic framework play in modulating the compound’s pharmacological activity?

The 3-azabicyclo[3.2.0]heptane core mimics γ-aminobutyric acid (GABA) conformations, enabling interactions with neurotransmitter receptors. Substituents on the bicyclic ring (e.g., tert-butyl carbamate) enhance metabolic stability and blood-brain barrier penetration. Derivatives with 6,7-disubstituted rings show improved binding affinity to GABA₀ receptors .

Q. How can regioselectivity challenges in functionalizing the bicyclic scaffold be addressed?

Regioselectivity is controlled by steric and electronic factors:

  • Protecting Groups: tert-Butyl carbamate directs reactivity to the less hindered nitrogen atom .
  • Catalytic Systems: Chiral ligands (e.g., BINAP) enable enantioselective alkylation at specific positions .
  • Computational Modeling: DFT calculations predict favorable reaction pathways for substituent addition .

Q. What strategies are effective in purifying this compound to >95% purity?

  • Column Chromatography: Silica gel with gradient elution (hexane/ethyl acetate) separates diastereomers .
  • Recrystallization: Ethanol/water mixtures yield high-purity crystals, verified by melting point and HPLC .
  • Acid-Base Extraction: Selective solubility in aqueous HCl removes unreacted amines .

Methodological Considerations

Q. How does the stereochemistry of the bicyclic system influence reactivity in downstream reactions?

The (1R,5S) configuration creates a rigid, concave structure that sterically hinders nucleophilic attack at the bridgehead nitrogen. This stereochemistry also dictates hydrogen-bonding patterns in crystal lattices, as seen in X-ray data . Enantiomeric purity is critical for chiral drug intermediates, requiring asymmetric synthesis or resolution via chiral columns .

Q. What mechanistic insights explain the compound’s stability under varying pH conditions?

The tert-butyl carbamate group provides hydrolytic stability at physiological pH (7.4) but cleaves under acidic conditions (e.g., HCl/dioxane). Degradation studies using ¹H NMR reveal that the bicyclic ring remains intact below pH 3, making it suitable for prodrug applications .

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